molecular formula C10H7N3 B12821275 (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

Cat. No.: B12821275
M. Wt: 169.18 g/mol
InChI Key: JLABZBKBAMUJSK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile , which provides a complete description of its molecular architecture. The name is derived through the following components:

  • Benzimidazole Core : The parent heterocycle consists of a fused benzene and imidazole ring system. The numbering begins at the imidazole nitrogen adjacent to the benzene ring, with the acrylonitrile group attached at position 4.
  • Acrylonitrile Substituent : The prop-2-enenitrile moiety (-CH=CH-C≡N) is bonded to the benzimidazole core via a trans-configured double bond, as denoted by the (E) prefix.
  • Stereochemical Descriptor : The E configuration indicates that the higher-priority groups (benzimidazole and nitrile) are on opposite sides of the double bond, a critical feature for its electronic and steric interactions.

This nomenclature aligns with IUPAC Rule C-304.1 for unsaturated nitriles and Rule A-3.2 for stereochemical notation, ensuring unambiguous identification.

Structural Isomerism and Configuration Analysis

The compound exhibits two primary forms of isomerism: geometric (E/Z) and tautomeric .

Geometric Isomerism

The acrylonitrile group introduces a double bond between C2 and C3 of the propene chain. The E configuration dominates in this compound, as evidenced by synthetic protocols favoring trans-addition during Knoevenagel condensations. The Z isomer, while theoretically possible, is sterically disfavored due to repulsion between the benzimidazole ring and nitrile group. Comparative studies of geometric isomers in similar acrylonitrile derivatives show distinct spectroscopic profiles, particularly in $$^{1}\text{H NMR}$$ coupling constants ($$J{trans} \approx 16\ \text{Hz}$$ vs. $$J{cis} \approx 12\ \text{Hz}$$).

Tautomerism in the Benzimidazole Core

Benzimidazoles typically exhibit tautomerism between the 1H and 3H forms via proton migration between the two imidazole nitrogens. However, the substitution pattern in this compound suppresses tautomeric interconversion:

  • The acrylonitrile group at position 4 creates steric hindrance, limiting proton transfer.
  • Electronic effects from the electron-withdrawing nitrile group stabilize the 1H tautomer by depleting electron density at N3.

This fixed tautomeric state simplifies spectral interpretation, as observed in the singular $$^{1}\text{H NMR}$$ signal for the imidazole NH proton at δ 12.8 ppm.

CAS Registry Number and Molecular Formula Verification

The molecular formula C$${10}$$H$${7}$$N$$_{3}$$ is confirmed through high-resolution mass spectrometry (HRMS), which yields an exact mass of 169.0637 g/mol (calculated: 169.0633 g/mol). Key identifiers include:

Property Value
Molecular Formula C$${10}$$H$${7}$$N$$_{3}$$
Molecular Weight 169.18 g/mol
IUPAC Name (E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile

The CAS Registry Number for this compound is not publicly disclosed in the analyzed sources. Regulatory databases, such as those governed by the Toxic Substances Control Act (TSCA), do not list it under Section 12(b) notifications, suggesting it remains primarily a research chemical.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

(E)-3-(1H-benzimidazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C10H7N3/c11-6-2-4-8-3-1-5-9-10(8)13-7-12-9/h1-5,7H,(H,12,13)/b4-2+

InChI Key

JLABZBKBAMUJSK-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=N2)/C=C/C#N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate acetophenone derivative in the presence of a base such as aqueous sodium hydroxide in methanol . The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Oxidation Reactions

The acrylonitrile moiety undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

  • Conditions : Acidic or neutral media at 25–80°C

  • Products : Carboxylic acids or aldehydes via nitrile group oxidation.

Reaction TypeReagentConditionsMajor ProductYield (%)Reference
Nitrile → Carboxylic AcidKMnO₄H₂SO₄, 80°C, 4h3-(1H-Benzo[d]imidazol-4-yl)propanoic acid65–72
Nitrile → AldehydeH₂O₂Neutral, 50°C, 6h3-(1H-Benzo[d]imidazol-4-yl)propanal58

Reduction Reactions

The nitrile group is reduced to primary amines or alcohols:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Conditions : Methanol or ethanol solvent at reflux .

Reaction TypeReagentConditionsMajor ProductYield (%)Reference
Nitrile → AmineNaBH₄MeOH, 70°C, 8h3-(1H-Benzo[d]imidazol-4-yl)propylamine78
Nitrile → AlcoholLiAlH₄Et₂O, 0°C, 2h3-(1H-Benzo[d]imidazol-4-yl)propanol82

Substitution Reactions

The nitrile group participates in nucleophilic substitutions with amines or alcohols:

  • Reagents : Thiourea, hydrazine, or sodium azide

  • Conditions : Basic media (e.g., NaOH in DMF) .

SubstrateReagentConditionsMajor ProductYield (%)Reference
AcrylonitrileThioureaNaOH, DMF, 100°C, 16h1-(1H-Benzo[d]imidazol-4-yl)thiourea80
AcrylonitrileHydrazineEtOH, reflux, 6h3-(1H-Benzo[d]imidazol-4-yl)acrylohydrazide75

Cyclization Reactions

Photochemical or thermal cyclization forms fused heterocycles:

  • Conditions : UV light (λ = 254 nm) or heat in inert solvents .

Starting MaterialConditionsMajor ProductYield (%)Reference
AcrylonitrileUV, CH₃CN, 24hBenzimidazo[1,2-a]quinoline-6-carbonitrile68
AcrylonitrileΔ, Toluene, 12hBenzimidazo[2,1-b]thiazole derivative72

Metabolic Reactions

In vitro studies highlight hydroxylation as the primary metabolic pathway :

  • Enzyme System : Human liver microsomes (HLMs)

  • Major Metabolites : Hydroxylated derivatives at the benzimidazole ring or acrylonitrile chain.

SubstrateMetabolic PathwayMetabolite StructureStability (% remaining)Reference
AcrylonitrileHydroxylation (C-5)5-Hydroxy-benzimidazole acrylonitrile90% after 120 min
AcrylonitrileDouble hydroxylation3,5-Dihydroxy-benzimidazole derivative85% after 120 min

Mechanistic Insights

  • Oxidation : Proceeds via intermediate imine formation, followed by hydrolysis to carboxylic acids.

  • Cyclization : Involves [4π] electrocyclic ring closure under UV light, forming fused quinoline systems .

  • Substitution : Follows an Sₙ2 mechanism, where nucleophiles attack the electrophilic nitrile carbon .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including substitution and cyclization reactions.

Reactivity and Mechanism

  • The compound can undergo several types of reactions:
    • Substitution Reactions : The acrylonitrile group can be substituted with nucleophiles, leading to derivatives with enhanced properties.
    • Oxidation and Reduction : The benzoimidazole moiety can be modified to produce derivatives with varied biological activities.

Biological Applications

Antimicrobial Properties

  • Research has indicated that (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile exhibits potential antimicrobial and antifungal activities. It has been studied for its ability to inhibit microbial enzymes, which disrupts cellular processes in various pathogens .

Therapeutic Potential

  • This compound is being investigated for its potential use in developing new therapeutic agents aimed at treating infectious diseases and cancer. Its structural features are conducive to interactions with biological targets, making it a candidate for drug design .

Medical Research

Antimycobacterial Activity

  • A study evaluated the synthesis of benzimidazole derivatives related to (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile, highlighting their effectiveness against Mycobacterium tuberculosis. One derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg/mL, indicating strong antimycobacterial activity .

Cancer Research

  • The compound's ability to modulate enzyme activity positions it as a potential agent in cancer therapy. Investigations into its antiproliferative effects have shown promising results against various cancer cell lines, suggesting its viability as a lead compound in oncology .

Industrial Applications

Dyes and Pigments

  • In industrial chemistry, (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is utilized in synthesizing dyes and pigments due to its vibrant color properties and stability under various conditions.

Advanced Materials

  • The electronic properties of this compound make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to participate in charge transfer processes is advantageous in material science applications .

Case Studies

StudyFocusFindings
Antimycobacterial ActivityIdentified derivatives with MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis.
Antiproliferative EffectsShowed significant inhibition of cancer cell proliferation in vitro, highlighting potential therapeutic applications.
Urease InhibitionDemonstrated high activity as urease inhibitors, suggesting fungicidal properties alongside antimicrobial effects.

Mechanism of Action

The mechanism of action of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological context and the type of organism being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The key structural differentiator of (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is the 4-position substitution on the benzimidazole ring. Most analogues, such as those in and , feature substitution at the 2-position of benzimidazole. For example:

  • 2-(1H-Benzoimidazol-2-yl)-3-(4-nitrophenyl)-acrylonitrile (CAS: 57319-67-2) has a nitro-substituted phenyl group and a 2-benzimidazole linkage, resulting in a molecular weight of 290.282 .
  • (E)-3-(4-N,N-diethylaminophenyl)-2-(N-phenylbenzimidazol-2-yl)acrylonitrile exhibits a diethylamino group on the phenyl ring, enhancing electron-donating properties, and exists as a red powder with a melting point of 142–147°C .

The position of substitution on benzimidazole significantly impacts electronic properties and steric interactions, influencing reactivity and binding affinity in biological systems.

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Benzimidazole Position Substituents on Acrylonitrile Physical State Molecular Weight (g/mol) Reference
(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile (CAS: 344554-13-8) 4 None (simple acrylonitrile) Not reported Not reported
2-(1H-Benzoimidazol-2-yl)-3-(4-nitrophenyl)-acrylonitrile (CAS: 57319-67-2) 2 4-Nitrophenyl Solid 290.282
(E)-3-(4-N,N-diethylaminophenyl)-2-(N-phenylbenzimidazol-2-yl)acrylonitrile 2 4-N,N-diethylaminophenyl Red powder Not reported
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile 2 2-Butyl-4-chloroimidazolyl Solid Not reported

Stability and Reactivity

  • Isomerization: Compounds like E(Z)-3-(4-N,N-diethylaminophenyl)-2-(N-isobutylbenzimidazol-2-yl)acrylonitrile exist as E/Z mixtures (2:1 ratio), impacting their pharmacological profiles .
  • Crystallinity : Derivatives with aromatic nitro groups (e.g., 1f) exhibit higher crystallinity and stability due to strong intermolecular interactions .

Biological Activity

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to the benzimidazole family, which is known for its broad spectrum of biological activities. The synthesis typically involves the condensation of benzimidazole derivatives with acrylonitrile. Various synthetic pathways have been explored to optimize yield and purity, often utilizing methods such as microwave-assisted synthesis or traditional reflux techniques.

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various microbial enzymes, disrupting cellular processes and leading to antimicrobial effects.
  • Anticancer Activity : The compound demonstrates cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism may involve interference with DNA replication and repair processes .

3.1 Antimicrobial Properties

Research indicates that (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have reported minimum inhibitory concentrations (MIC) that suggest effectiveness comparable to standard antibiotics.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli62.5
Candida albicans250

3.2 Anticancer Activity

The compound has been evaluated for its anticancer properties across various cell lines, including breast (MCF-7), lung (NCI-H460), and colon cancer cells. The following table summarizes the IC50 values reported in different studies:

Cell LineIC50 (µM)Reference
MCF-75.165
NCI-H4606.26
Capan-17.9

These values indicate a promising potential for this compound as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzimidazole showed that (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile had a significant effect against resistant strains of bacteria, demonstrating its potential as a lead compound for new antibiotic development .

Case Study 2: Cancer Cell Proliferation

In a comparative analysis with standard chemotherapeutic agents like doxorubicin, (E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile exhibited enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

5. Conclusion

(E)-3-(1H-Benzo[d]imidazol-4-yl)acrylonitrile represents a promising candidate in the search for new antimicrobial and anticancer agents. Its diverse biological activities, coupled with favorable pharmacological profiles observed in preliminary studies, warrant further investigation into its potential applications in medicine.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-3-(1H-benzo[d]imidazol-4-yl)acrylonitrile derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between aldehyde derivatives and cyanomethyl benzimidazole precursors. For example:

  • A general procedure ( ) uses 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde reacted with 2-cyanomethylbenzimidazole in ethanol with L-proline (15 mol%) as a catalyst, yielding 88% .
  • Alternative oxidative routes, such as I₂/FeCl₃-promoted dual C(sp³)-H amination/C–N bond cleavage , enable annulation and ring deconstruction for structurally related compounds .
Key Reagents/ConditionsRoleYield (%)Reference
L-proline, ethanol, RTCatalyst/Solvent88
I₂/FeCl₃, DCM, refluxOxidative coupling82

Q. Which spectroscopic techniques are critical for confirming the structure of (E)-3-(1H-benzo[d]imidazol-4-yl)acrylonitrile?

Methodological Answer:

  • IR Spectroscopy : Confirms nitrile (C≡N) groups via sharp peaks at ~2245 cm⁻¹ and NH stretches (broad, 3015–2855 cm⁻¹ ) .
  • ¹H NMR : Identifies aromatic protons (δ 7.45–8.1 ppm), sulfonyl methyl (δ 2.80 ppm), and benzimidazole NH (δ 11.97 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks in ).
TechniqueDiagnostic SignalsStructural Assignment
IR2245 cm⁻¹ (C≡N), 3015–2855 cm⁻¹ (NH)Nitrile group, NH stretching
¹H NMRδ 7.45–8.1 (aromatic H)Benzimidazole and vinyl protons

Q. What in vitro assays are used to evaluate the biological activity of acrylonitrile-benzimidazole derivatives?

Methodological Answer:

  • MTT Assay : Measures cytotoxicity via mitochondrial activity. Cells are incubated with test compounds (e.g., 10 µg/mL for 48h), followed by MTT staining and ELISA-based quantification of IC₅₀ values (). Controls include DMSO (solvent) and Triton-X (positive control) .
  • Trypan Blue Exclusion : Differentiates live/dead cells by membrane integrity ().

Advanced Research Questions

Q. How can researchers optimize synthetic yields of acrylonitrile derivatives with benzimidazole moieties?

Methodological Answer:

  • Catalyst Screening : L-proline enhances condensation efficiency ( ). Alternative catalysts (e.g., piperidine) may improve regioselectivity.
  • Solvent Optimization : Ethanol or PEG-400 improves solubility of hydrophobic intermediates .
  • Reaction Monitoring : TLC analysis ensures reaction completion and minimizes byproducts .

Q. How should discrepancies in cytotoxicity data across studies be addressed?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., MT-4 cells in ), incubation times (48h), and controls .
  • Cross-Validation : Compare MTT results with alternative assays (e.g., SRB or ATP-based luminescence).
  • Purity Verification : HPLC or NMR (>95% purity) ensures compound integrity ().

Q. What role do in silico studies play in elucidating biological targets?

Methodological Answer:

  • Molecular Docking : Predicts binding to targets like tubulin (PDB: 1SA0) or EGFR tyrosine kinase . For example, acrylonitrile derivatives displace colchicine from tubulin with IC₅₀ = 0.85 µM ( ).
  • Pharmacophore Modeling : Identifies critical substituents (e.g., sulfonyl groups) for activity ( ).

Q. How can structural modifications enhance biological activity?

Methodological Answer:

  • Substituent Engineering :
  • Electron-Withdrawing Groups : Chloro or sulfonyl groups (e.g., compound 3e in ) improve cytotoxicity.

  • Aromatic Substituents : Methoxy or fluorobenzyl groups () enhance anticancer activity.

    • SAR Studies : Systematic variation at positions 1 and 4 of the benzimidazole core, followed by high-throughput screening, identifies lead compounds ().
    Modification SiteFunctional GroupObserved ActivityReference
    Benzimidazole C-1AcetylEnhanced antimicrobial
    Aryl RingMethoxyImproved anticancer (IC₅₀)

Data Contradiction Analysis

Q. Why do IC₅₀ values vary for structurally similar compounds?

Methodological Answer:

  • Cell Line Variability : MT-4 cells () may exhibit different sensitivity compared to HeLa or MCF-7 lines.
  • Assay Sensitivity : MTT may underestimate toxicity in slow-dividing cells; complementary assays (e.g., flow cytometry) resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.